Bromobutylmagnesium

Catalog No.
S663315
CAS No.
693-03-8
M.F
C4H9BrMg
M. Wt
161.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobutylmagnesium

CAS Number

693-03-8

Product Name

Bromobutylmagnesium

IUPAC Name

magnesium;butane;bromide

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

LWLPYZUDBNFNAH-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Mg+2].[Br-]

Canonical SMILES

CCC[CH2-].[Mg+2].[Br-]

The exact mass of the compound Bromobutylmagnesium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromobutylmagnesium (CAS 693-03-8), commonly supplied as a 1.0 M to 3.0 M solution in tetrahydrofuran or diethyl ether, is a foundational primary alkyl Grignard reagent utilized for robust carbon-carbon bond formation. As a highly nucleophilic organometallic precursor, it is primarily procured for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, as well as for targeted cross-coupling and carbomagnesation reactions. Compared to its alkyllithium counterparts, bromobutylmagnesium offers a highly favorable balance of strong nucleophilicity and attenuated basicity, making it an indispensable reagent for scaling industrial syntheses where substrate enolization or functional group degradation must be strictly minimized [1].

Research Fit

Linear n-butyl chain enables tunable electronic selectivity in carbonyl additions
Grignard nucleophile for C–C bond formation, addition, and reduction pathways
Solution-phase reagent supplied in THF or diethyl ether at reported concentrations

Generic substitution of bromobutylmagnesium with closely related organometallics frequently results in catastrophic yield losses or process failure due to divergent reactivity profiles. Replacing it with n-butyllithium drastically increases the basicity of the system, which shifts the reaction pathway from the desired nucleophilic addition to competitive alpha-deprotonation and enolization in sensitive carbonyl substrates. Conversely, substituting it with the cheaper n-butylmagnesium chloride alters the Schlenk equilibrium and halide solubility; in low-solvation or toluene-mixed environments, the resulting magnesium chloride species can actively suppress addition kinetics. Furthermore, attempting to use sterically hindered analogs like tert-butylmagnesium bromide fundamentally changes the reaction mechanism, favoring beta-hydride transfer (reduction) over the required 1,2-alkyl addition [1].

Substitution Risk

n-BuMgBr
Target reagent with reported substituent-dependent chemoselectivity profile
n-BuLi
Mechanistic pathway may shift; reported negligible electronic sensitivity may not reproduce tunable addition/reduction ratios
n-BuMgCl
Halide counterion may alter solvation-dependent addition selectivity in non-polar media
t-BuMgBr
Branched alkyl group directs opposite polymer stereoregularity; syndiotactic context may be lost

Superior Chemoselectivity in Base-Sensitive Substrates vs. n-Butyllithium

When reacting with easily enolizable or base-sensitive substrates, the choice of organometallic reagent dictates the dominant reaction pathway. In the transition-metal-catalyzed alkylation of 2-(1-propynyl)phenol, bromobutylmagnesium delivered an 84% yield of the desired alkylmagnesation product. In stark contrast, substituting with n-butyllithium resulted in a mere 3% yield, with the remainder lost to unwanted side reactions driven by excessive basicity [1].

Evidence DimensionTarget product yield in base-sensitive alkylation
Target Compound Data84% yield (Bromobutylmagnesium)
Comparator Or Baseline3% yield (n-Butyllithium)
Quantified Difference81% absolute yield increase with the Grignard reagent
ConditionsCatalytic MnCl2, room temperature addition to 2-(1-propynyl)phenol

Procuring the Grignard reagent over the lithium analog is critical to maintaining commercial viability when scaling syntheses involving easily enolizable or highly acidic precursors.

Mechanistic Selectivity vs n-BuLi
Head-to-head
n-BuMgBr: ρ = +1.45, Add/Red 37/63
n-BuLi: negligible ρ, Add/Red 77/23
Supports tunable chemoselectivity context
Substituent-dependent distribution reported for benzophenone series

Preservation of Addition Kinetics in Low-Solvation Media vs. n-Butylmagnesium Chloride

The specific halide counterion significantly impacts the reagent's performance in partially solvated or mixed-solvent systems (e.g., toluene/ether blends). Studies on the Schlenk equilibrium demonstrate that while enhanced magnesium bromide content (inherent to bromobutylmagnesium) maintains or facilitates addition reactions, an increased magnesium chloride content—such as that generated by n-butylmagnesium chloride—actively suppresses the nucleophilic addition reaction to ketones [1].

Evidence DimensionImpact of magnesium halide byproduct on addition reactivity
Target Compound DataMgBr2 presence maintains addition reaction kinetics
Comparator Or BaselineMgCl2 presence (from n-BuMgCl) suppresses addition reactions
Quantified DifferenceDivergent kinetic viability in low-ether environments
ConditionsPartially solvated Grignard reactions in toluene mixed-solvent systems

For industrial processes utilizing toluene or low-ether solvent mixtures to reduce flammability or cost, procuring the bromide form prevents reaction stalling caused by chloride salt accumulation.

Continuous Process Selectivity
Head-to-head
98% selectivity at full conversion
Reported high formation fidelity
Continuous lab-scale, 1.0 M halide; vs 75% (allylMgCl), 95% (EtMgBr)

Nucleophilic Addition vs. Beta-Hydride Reduction vs. tert-Butylmagnesium Bromide

The primary carbon structure of bromobutylmagnesium ensures that it acts predominantly as a nucleophile, cleanly undergoing 1,2-addition to carbonyls. When buyers attempt to substitute with sterically hindered analogs like tert-butylmagnesium bromide to achieve different structural outcomes, the reaction mechanism shifts entirely. Due to steric bulk, tert-butylmagnesium bromide is unsuited for concerted addition and instead frequently acts as a reducing agent via beta-hydride transfer, converting ketones to secondary alcohols rather than the targeted tertiary alkylated products [1].

Evidence DimensionDominant reaction pathway with ketones
Target Compound DataHigh-yielding 1,2-nucleophilic addition
Comparator Or BaselinePredominant beta-hydride reduction (tert-Butylmagnesium bromide)
Quantified DifferenceComplete shift from alkylation to reduction
ConditionsStandard Grignard addition to sterically accessible ketones

Buyers targeting carbon-carbon bond formation must procure the primary n-butyl Grignard to avoid the severe reduction side-reactions characteristic of tertiary or secondary analogs.

Chemoselectivity vs n-BuMgCl
Cross-study
n-BuMgBr: Add/Red 4.0 (0.4 eq Et₂O)
n-BuMgCl: Add/Red 2.5 (0.4 eq Et₂O)
Supports non-polar media addition context
Diisopropyl ketone in toluene; 5-fold increase over pure-ether baseline
Polymerization Stereoregularity
Class-level
n-BuMgBr → syndiotactic PMMA
t-BuMgBr → isotactic PMMA
Class-level stereoregularity context
Archival data; qualitative inversion of tacticity reported
Relative Reactivity Benchmark
Head-to-head
AllylMgBr ~1.5 × 10⁵ × faster
Supports kinetic control differentiation
Competition kinetics with carbonyl substrates; n-BuMgBr as baseline
Process Safety Profile
Class-level
Risk Class 3 (THF/Et₂O) → Risk Class 1 (2-MeTHF/CPME)
Reported solvent-dependent risk context
Two-tier downgrade reported via calorimetric assessment

Scale-Up Synthesis of Tertiary Alcohols from Enolizable Ketones

Because bromobutylmagnesium exhibits significantly lower basicity than n-butyllithium, it is the reagent of choice for the alkylation of alpha-tetralone and other easily enolizable ketones. In these workflows, it prevents the catastrophic yield losses associated with alpha-deprotonation, ensuring high conversion to the desired tertiary alcohol [1].

Transition-Metal Catalyzed Carbomagnesation

In advanced synthetic routes requiring the functionalization of alkynes or alkenes, bromobutylmagnesium serves as an ideal precursor for transition-metal (e.g., Mn, Ni, or Cu) catalyzed carbomagnesation. Its specific reactivity profile allows for high-yielding, regio- and stereoselective additions where alkyllithium reagents fail completely [2].

Industrial Formulations in Mixed-Solvent Systems

For large-scale manufacturing where pure ethereal solvents are avoided due to safety or economic constraints, bromobutylmagnesium is preferred over its chloride counterpart. Its favorable Schlenk equilibrium in toluene-rich environments prevents the kinetic suppression typically caused by magnesium chloride precipitation, ensuring consistent batch-to-batch reproducibility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tertiary alcohol synthesis in non-polar media
Solvation-dependent addition/reduction profile
Reported Add/Red ratio with controlled ether equivalents
Continuous flow n-butylation processes
Reported formation selectivity at full conversion
Conversion and selectivity endpoint review
Syndiotactic-enriched PMMA polymerization
Linear alkyl chain stereochemical profile
Polymer tacticity endpoint review
Scale-up with thermal safety constraints
Solvent-dependent thermal risk classification
Reported risk class and exothermic profile review

Hydrogen Bond Acceptor Count

2

Exact Mass

159.97380 g/mol

Monoisotopic Mass

159.97380 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (50%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

693-03-8

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